molecular formula C8H5FN2O2 B1343721 6-Fluoro-4-nitro-1H-indole CAS No. 1000340-83-9

6-Fluoro-4-nitro-1H-indole

Cat. No.: B1343721
CAS No.: 1000340-83-9
M. Wt: 180.14 g/mol
InChI Key: QPJOZMDIVCTTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of fluorine and nitro groups to the indole structure can significantly alter its chemical and biological properties, making this compound a compound of interest in various fields of research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Fluoro-4-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence their biological activity . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can act as protein kinase inhibitors, which play a crucial role in cell signaling pathways . Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and other vital processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, leading to alterations in their catalytic activity . Furthermore, this compound can modulate gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under specific conditions, which may affect their efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, conjugation, and hydrolysis, which result in the formation of metabolites that are more water-soluble and easier to excrete. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues. For example, this compound may be transported across cell membranes by ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters, which facilitate its uptake and distribution within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, cellular metabolism, and other vital processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-nitro-1H-indole typically involves the introduction of fluorine and nitro groups onto the indole ring. One common method is the nitration of 6-fluoroindole, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Another approach involves the fluorination of 4-nitroindole. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The choice of solvent and temperature can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality of the product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-nitro-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: 6-Fluoro-4-amino-1H-indole.

    Substitution: 6-Substituted-4-nitro-1H-indole derivatives.

    Oxidation: Various oxidized indole derivatives, depending on the specific conditions.

Scientific Research Applications

6-Fluoro-4-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroindole: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.

    6-Fluoroindole: Lacks the nitro group, resulting in different reactivity and biological activity.

    5-Fluoro-4-nitro-1H-indole: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.

Uniqueness

6-Fluoro-4-nitro-1H-indole is unique due to the presence of both fluorine and nitro groups on the indole ring. This combination can enhance its reactivity and biological activity, making it a valuable compound for various research applications. The specific positioning of these groups can also influence its interactions with molecular targets, leading to unique effects compared to other indole derivatives.

Properties

IUPAC Name

6-fluoro-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJOZMDIVCTTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646693
Record name 6-Fluoro-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-83-9
Record name 6-Fluoro-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.